N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-7-8-17(13(2)9-12)23-19(15-10-28-11-16(15)22-23)21-20(25)14-5-3-4-6-18(14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZCEMULGZROHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
In contrast, the 4-nitrophenyl substituent in the analog (Table 1, Row 4) introduces stronger electron withdrawal, which could enhance charge-transfer properties in materials science applications . The 2,3-dimethylphenyl analog (Table 1, Row 2) may exhibit reduced steric hindrance compared to the 2,4-isomer, favoring different conformational preferences .
Amide Substituents :
- The 2-nitrobenzamide group in the target compound is more electron-deficient than furan-2-carboxamide (Table 1, Row 2), which could modulate redox properties or hydrogen-bonding interactions.
- 3-(Trifluoromethyl)benzamide derivatives (Table 1, Rows 3–4) combine moderate electron withdrawal with enhanced hydrophobicity, a feature often exploited to improve pharmacokinetic profiles in drug design .
Electronic and Steric Effects: The combination of 2-nitrobenzamide and 2,4-dimethylphenyl in the target compound likely results in a balance between electron withdrawal (from NO2) and steric protection (from methyl groups), which may stabilize the molecule against degradation or unintended reactivity .
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